molecular formula C16H17N3O3S B2419061 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1903613-61-5

3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2419061
CAS No.: 1903613-61-5
M. Wt: 331.39
InChI Key: XOUJKNFDSPIZDI-UHFFFAOYSA-N
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Description

3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoindoline, a thiophene ring, and an azetidine carboxamide. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline derivative, followed by the introduction of the thiophene ring and the azetidine carboxamide moiety. Common reagents used in these reactions include anhydrides, amines, and thiophene derivatives. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring or the azetidine moiety.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, leading to the development of new treatments.

Industry

In industry, the compound could be used in the synthesis of specialty chemicals, polymers, or other materials with specific properties. Its unique functional groups make it a versatile intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)azetidine-1-carboxamide: Similar structure but lacks the thiophene ring.

    N-(thiophen-2-yl)azetidine-1-carboxamide: Similar structure but lacks the isoindoline moiety.

    3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carboxamide: Similar structure but lacks the thiophene ring.

Uniqueness

The uniqueness of 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide lies in its combination of functional groups

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-14-11-4-1-2-5-12(11)15(21)19(14)10-8-18(9-10)16(22)17-13-6-3-7-23-13/h1-3,6-7,10-12H,4-5,8-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUJKNFDSPIZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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